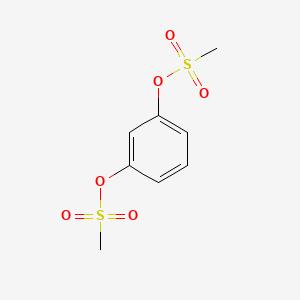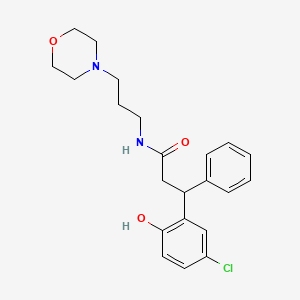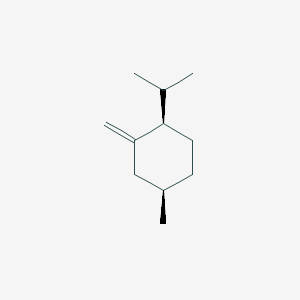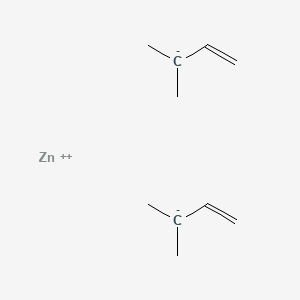![molecular formula C37H31BrO2S2 B14150203 1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl- CAS No. 87033-96-3](/img/structure/B14150203.png)
1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and thioether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl- typically involves multi-step organic reactions. One common approach is the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and functional group tolerance . The process generally involves the reaction of boronic acids with halogenated aromatic compounds in the presence of a palladium catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl- has several applications in scientific research:
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its structural properties.
Mechanism of Action
The mechanism of action for 1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl- involves interactions with various molecular targets. These may include enzymes, receptors, or other proteins, depending on the specific application. The compound’s aromatic rings and thioether linkages allow it to engage in π-π interactions and hydrogen bonding, which can influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triphenyl-1,5-pentanedione: Similar in structure but lacks the bromophenyl and thioether groups.
4-Bromophenyl derivatives: Compounds like 4-bromophenyl-4,6-dichloropyrimidine share the bromophenyl group but differ in other structural aspects.
Uniqueness
1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl- is unique due to its combination of multiple aromatic rings, bromophenyl group, and thioether linkages. This unique structure imparts specific chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
87033-96-3 |
|---|---|
Molecular Formula |
C37H31BrO2S2 |
Molecular Weight |
651.7 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)sulfanyl]-1,5-diphenylpentane-1,5-dione |
InChI |
InChI=1S/C37H31BrO2S2/c1-25-13-21-31(22-14-25)41-36(34(39)28-9-5-3-6-10-28)33(27-17-19-30(38)20-18-27)37(35(40)29-11-7-4-8-12-29)42-32-23-15-26(2)16-24-32/h3-24,33,36-37H,1-2H3 |
InChI Key |
ZFQBUMZYSNAKNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C(C2=CC=C(C=C2)Br)C(C(=O)C3=CC=CC=C3)SC4=CC=C(C=C4)C)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14150169.png)
![N-[2,4-Dichloro-5-(trifluoromethoxy)phenyl]acetamide](/img/structure/B14150177.png)



![1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14150202.png)
![1-[(Benzenesulfonyl)methyl]-2,4-dinitrobenzene](/img/structure/B14150207.png)
![2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B14150210.png)




